[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol”, commonly known as TFPAM, is a fluorinated alcohol compound with a molecular formula of C8H12F3NO2. It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of TFPAM involves a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving TFPAM are not detailed in the literature, pyrrolidine derivatives are known to undergo various reactions. For instance, sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Scientific Research Applications
Synthesis and Transformation of Compounds : Voskresenskii et al. (2006) explored the transformation of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines with ethyl propynoate, a process that can be applied in organic synthesis (Voskresenskii et al., 2006).
Catalysis and Enantioselective Synthesis : Munck et al. (2017) demonstrated the use of a prolinol derived ligand, closely related to [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines (Munck et al., 2017).
Corrosion Inhibition : Ma et al. (2017) researched the use of triazole derivatives, which are structurally similar to this compound, as corrosion inhibitors for mild steel in acidic medium (Ma et al., 2017).
Crystallography and Molecular Structures : Bauer and Strohmann (2017) investigated the molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts, which provide insight into the behavior of pyrrolidine-based compounds in different conditions (Bauer & Strohmann, 2017).
Organic Synthesis and Functionalization : Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, a reaction pathway that might be relevant for derivatives of this compound (Ghelfi et al., 2003).
Future Directions
The pyrrolidine ring, a key component of TFPAM, is a versatile scaffold for novel biologically active compounds. Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to interact with various targets, including GABA receptors and cytochrome P450 2B6 .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that [1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological pathways . For instance, they have been used as photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists . This suggests that this compound might affect similar pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the trifluoroacetyl group in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities . For instance, they have been used as inactivators of human cytochrome P450 2B6 . This suggests that this compound might have similar effects.
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of this compound might be influenced by its molecular environment.
Biochemical Analysis
Biochemical Properties
[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s trifluoroacetyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and leading to changes in metabolic flux. The pyrrolidine ring in the compound can also interact with proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can modulate signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the trifluoroacetyl group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and cellular responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the levels of metabolites and the overall metabolic flux. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms play a key role in determining the compound’s effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-2-1-5(3-11)4-12/h5,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEBWZOCZXDKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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